N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(4-methylphenyl)pyridine-2-carboxamide
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Overview
Description
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(4-methylphenyl)pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a cyclohexyl group, and two aromatic amides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(4-methylphenyl)pyridine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-pyridinecarboxylic acid with 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with cyclohexyl isocyanate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(4-methylphenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(4-methylphenyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(4-methylphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: A structurally similar compound with different functional groups.
N-(4-Methylphenyl)pyridine-2-carboxamide: Another related compound with variations in the aromatic substituents.
Uniqueness
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(4-methylphenyl)pyridine-2-carboxamide is unique due to its combination of a pyridine ring, cyclohexyl group, and two aromatic amides. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C28H31N3O2 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C28H31N3O2/c1-20-13-15-23(16-14-20)31(26(32)24-12-5-8-19-29-24)28(17-6-4-7-18-28)27(33)30-25-21(2)10-9-11-22(25)3/h5,8-16,19H,4,6-7,17-18H2,1-3H3,(H,30,33) |
InChI Key |
LOTUBRNKNUJHMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=N2)C3(CCCCC3)C(=O)NC4=C(C=CC=C4C)C |
Origin of Product |
United States |
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